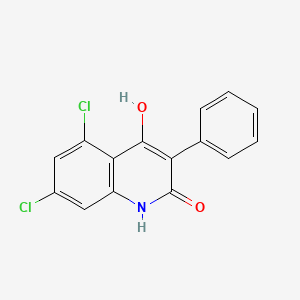

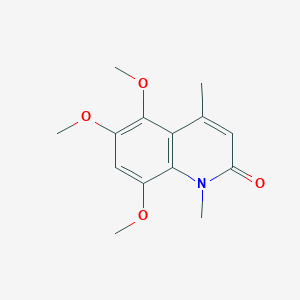

5,7-dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

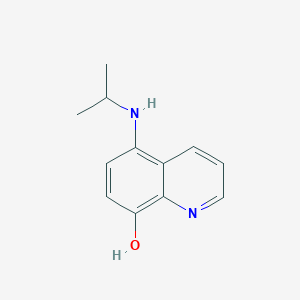

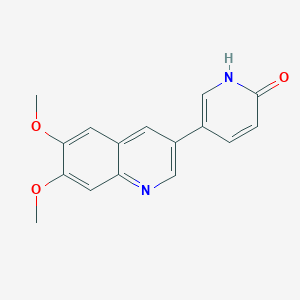

5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and a phenyl group at the 3 position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the quinoline core. Subsequent hydrolysis and decarboxylation steps yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Types of Reactions:

Oxidation: The hydroxyl group at the 4 position can undergo oxidation to form a quinone derivative.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thio-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Zeigt antimikrobielle und antimykotische Eigenschaften, was es zu einem Kandidaten für die Entwicklung neuer Antibiotika macht.

Medizin: Wird auf seine potenzielle Antikrebsaktivität untersucht, da es die Fähigkeit besitzt, bestimmte Enzyme zu hemmen, die an der Zellproliferation beteiligt sind.

Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten eingesetzt.

5. Wirkmechanismus

Die biologische Aktivität von 5,7-Dichlor-4-hydroxy-3-phenyl-1H-chinolin-2-on wird in erster Linie auf seine Fähigkeit zurückgeführt, mit bestimmten molekularen Zielstrukturen zu interagieren. So wird angenommen, dass seine antimikrobielle Aktivität auf die Hemmung der bakteriellen DNA-Gyrase zurückzuführen ist, einem Enzym, das für die DNA-Replikation unerlässlich ist. Die Antikrebsaktivität der Verbindung kann die Hemmung der Topoisomerase II beinhalten, was zu einer Unterbrechung der DNA-Synthese und Zellteilung führt .

Ähnliche Verbindungen:

4-Hydroxy-2-chinolone: Teilen einen ähnlichen Chinolinkern, jedoch ohne die Chlor- und Phenylsubstitutionen.

5,7-Dichlor-2-methyl-4-hydroxychinolin: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Phenylgruppe an der Position 3.

3-Phenyl-4-hydroxychinolin-2-on: Fehlen die Chlorsubstitutionen an den Positionen 5 und 7.

Einzigartigkeit: 5,7-Dichlor-4-hydroxy-3-phenyl-1H-chinolin-2-on ist einzigartig aufgrund des Vorhandenseins sowohl von Chlor- als auch von Phenylsubstitutionen, die seine chemische Reaktivität und biologische Aktivität im Vergleich zu anderen Chinolinderivaten verbessern .

Wirkmechanismus

The biological activity of 5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The compound’s anticancer activity may involve the inhibition of topoisomerase II, leading to the disruption of DNA synthesis and cell division .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-2-quinolones: Share a similar quinoline core but lack the chlorine and phenyl substitutions.

5,7-Dichloro-2-methyl-4-hydroxyquinoline: Similar structure but with a methyl group instead of a phenyl group at the 3 position.

3-Phenyl-4-hydroxyquinolin-2-one: Lacks the chlorine substitutions at the 5 and 7 positions.

Uniqueness: 5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one is unique due to the presence of both chlorine and phenyl substitutions, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives .

Eigenschaften

Molekularformel |

C15H9Cl2NO2 |

|---|---|

Molekulargewicht |

306.1 g/mol |

IUPAC-Name |

5,7-dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H9Cl2NO2/c16-9-6-10(17)13-11(7-9)18-15(20)12(14(13)19)8-4-2-1-3-5-8/h1-7H,(H2,18,19,20) |

InChI-Schlüssel |

ZIMBGBQTQUNKLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3Cl)Cl)NC2=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)